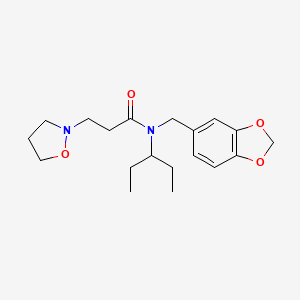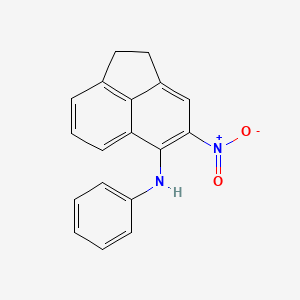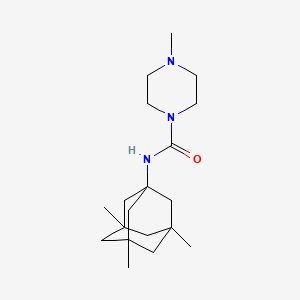![molecular formula C19H20N2O3 B4080321 2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B4080321.png)
2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate
Descripción general
Descripción
2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as topoisomerases and histone deacetylases. These enzymes play a crucial role in the regulation of gene expression and DNA replication. By inhibiting their activity, 2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate can cause cell cycle arrest and induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate can affect various biochemical and physiological processes. For example, this compound can alter the expression of certain genes, leading to changes in cell proliferation, differentiation, and apoptosis. It can also affect the levels of certain proteins, such as p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate in lab experiments is its high potency. This compound exhibits strong anticancer activity, even at low concentrations. Another advantage is its broad-spectrum activity against various types of cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate. One direction is to investigate its potential use in combination with other anticancer drugs, such as chemotherapy agents or immunotherapies. Another direction is to explore its potential use in the treatment of other diseases, such as viral infections or neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antifungal, and antiviral activities. It is also being investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
[1-(benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-5-7-16(10-14)23-12-17(24-15(2)22)11-21-13-20-18-8-3-4-9-19(18)21/h3-10,13,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPPJVIZXMHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C=NC3=CC=CC=C32)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[2,5-dioxo-3-(2-pyrimidinylthio)-1-pyrrolidinyl]benzoate](/img/structure/B4080265.png)
![methyl {[5-cyano-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-thiopyrano[3,4-c]pyridin-6-yl]thio}acetate](/img/structure/B4080268.png)
![2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4080269.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B4080275.png)
![methyl (4-{[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4080280.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(phenylthio)acetamide](/img/structure/B4080281.png)

![N-(4-nitrophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4080291.png)
![3-[4-(dimethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4080307.png)


![5-(2-furyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4080318.png)